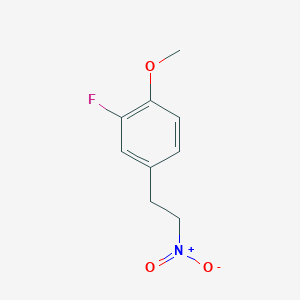
2-Fluoro-4-(2-nitroethyl)anisole
描述
2-Fluoro-4-nitroanisole (CAS: 455-93-6) is a substituted anisole derivative with the molecular formula C₇H₆FNO₃ and a molar mass of 171.13 g/mol. Its structure consists of a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a nitro group (-NO₂) at position 4 on the benzene ring . This compound is a nitroaromatic derivative, characterized by its electron-withdrawing substituents, which significantly influence its reactivity and physical properties.
属性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
2-fluoro-1-methoxy-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C9H10FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-3,6H,4-5H2,1H3 |
InChI 键 |
MDAXPJSPDHTIRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC[N+](=O)[O-])F |
产品来源 |
United States |
准备方法
合成路线和反应条件: 2-氟-4-(2-硝基乙基)茴香醚的合成通常涉及多步有机反应。反应条件通常需要使用强酸和控制温度,以确保选择性硝化和随后的反应 .
工业生产方法: 该化合物的工业生产可能涉及大规模硝化工艺,然后是纯化步骤以分离所需产物。使用连续流动反应器和先进的纯化技术可以提高生产过程的效率和产量 .
化学反应分析
反应类型: 2-氟-4-(2-硝基乙基)茴香醚经历各种化学反应,包括:
氧化: 硝基可以进一步氧化形成不同的官能团。
还原: 在特定条件下,硝基可以还原成胺基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂是钯催化剂或硼氢化钠的氢气。
主要形成的产物: 由这些反应形成的主要产物取决于所用条件和试剂。 例如,硝基的还原可以生成2-氟-4-(2-氨基乙基)茴香醚 .
科学研究应用
2-氟-4-(2-硝基乙基)茴香醚在科学研究中有几种应用:
化学: 它用作合成更复杂的有机分子的中间体。
生物学: 该化合物可用于生物化学研究,以研究氟取代芳香化合物对生物系统的影响。
工业: 用于生产特种化学品和材料.
作用机制
2-氟-4-(2-硝基乙基)茴香醚的作用机制涉及它与特定分子靶标的相互作用。硝基可以参与氧化还原反应,而氟原子可以影响化合物的反应性和与各种靶标的结合亲和力。所涉及的途径可能包括亲电芳香取代反应和亲核芳香取代反应 .
类似化合物:
- 2-氟-4-硝基茴香醚
- 4-氟-2-硝基茴香醚
- 2,4-二氟茴香醚
比较: 与这些类似的化合物相比,2-氟-4-(2-硝基乙基)茴香醚由于硝基乙基基团的存在而独一无二,该基团赋予了独特的化学性质和反应性。这使其成为在需要此类性质的特定应用中具有价值的化合物 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Isomerism and Physical Properties
The positional arrangement of substituents in fluoro-nitroanisole derivatives critically affects their properties. Key analogs include:
- Structural Effects: 2-Fluoro-4-nitroanisole: The fluorine (electron-withdrawing) at position 2 and nitro group (strongly electron-withdrawing) at position 4 create a highly deactivated aromatic ring. This reduces electrophilic substitution reactivity compared to anisole but directs incoming substituents to specific positions . 5-Fluoro-2-nitroanisole: The fluorine at position 5 introduces steric and electronic differences, which may influence crystallization behavior or reaction pathways .
Reactivity in Catalytic Processes
Evidence from catalytic studies on anisole derivatives provides indirect insights:
- Hydrogenolysis: Anisole derivatives adsorb parallel to metal surfaces (e.g., Cu (111)) via the aromatic ring. Substituents like nitro groups increase adsorption strength and alter reaction pathways (e.g., favoring demethoxylation over dehydroxylation). For example, nitro groups may slow demethoxylation due to their electron-withdrawing nature, increasing energy barriers for bond cleavage .
- Nitro Group Reduction : The nitro group in 2-fluoro-4-nitroanisole can be reduced to an amine (-NH₂), a critical step in synthesizing bioactive molecules. Comparatively, the position of the nitro group (e.g., para vs. meta to fluorine) affects reduction kinetics and selectivity .
Research Findings and Industrial Relevance
- Catalytic Selectivity: Studies on anisole hydrogenolysis highlight that ortho-substituents (e.g., fluorine) enhance benzene selectivity by stabilizing transition states during demethoxylation .
- Kinetics : Reactions involving nitroanisoles often follow pseudo-first-order kinetics, as seen in Pt/Al₂O₃-catalyzed anisole conversion .
- Safety Considerations : Nitroaromatics are generally hazardous due to explosive tendencies and toxicity, necessitating careful handling .
生物活性
2-Fluoro-4-(2-nitroethyl)anisole is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anti-inflammatory effects, and provide insights into its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound this compound contains a fluorine atom and a nitroethyl substituent on an anisole framework. The presence of these functional groups contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 1: Antimicrobial activity of related compounds.
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects. A study evaluated the impact of this compound on inflammation markers in vitro.
- Cytokine Inhibition : The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.
- Mechanism of Action : It appears to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 50 µg/mL against resistant Staphylococcus strains, suggesting potential as a therapeutic agent.
Case Study 2: In Vivo Anti-inflammatory Effects
A recent animal study investigated the anti-inflammatory effects of the compound in a model of induced arthritis. Mice treated with this compound showed reduced swelling and joint damage compared to control groups, supporting its potential use in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cell signaling pathways involved in inflammation and microbial resistance.
- Enzyme Inhibition : It has been suggested that the nitro group may interact with enzymes critical for bacterial metabolism, leading to growth inhibition.
- Membrane Disruption : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, contributing to their antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


